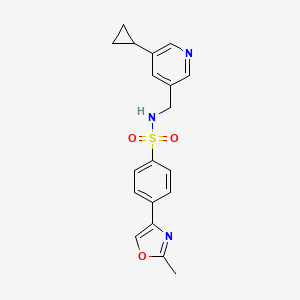![molecular formula C12H11ClF3NO B2364231 N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide CAS No. 2411261-93-1](/img/structure/B2364231.png)
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide, also known as A-836,339, is a compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, inflammation, and mood. By inhibiting FAAH, A-836,339 increases the levels of endocannabinoids in the body, leading to potential therapeutic effects.
Wirkmechanismus
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide inhibits FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide increases the levels of endocannabinoids, which bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, inflammation, and mood.
Biochemical and Physiological Effects:
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide has been shown to increase the levels of endocannabinoids in the body, leading to potential therapeutic effects. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models of pain, inflammation, and anxiety. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide is a potent and selective FAAH inhibitor, which makes it a valuable tool for studying the endocannabinoid system and its potential therapeutic applications. However, its lipophilicity and poor aqueous solubility can make it difficult to work with in certain experimental settings. Additionally, its effects on other enzymes and receptors in the body should be taken into consideration when interpreting experimental results.
Zukünftige Richtungen
1. Further studies are needed to elucidate the potential therapeutic applications of N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide in various disease models.
2. The development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties could lead to the development of novel therapeutics for various diseases.
3. The combination of FAAH inhibitors with other drugs targeting the endocannabinoid system could lead to synergistic effects and improved therapeutic outcomes.
4. The development of imaging agents that can visualize FAAH activity in vivo could provide valuable insights into the role of the endocannabinoid system in health and disease.
5. The investigation of the effects of FAAH inhibitors on other physiological processes beyond the endocannabinoid system could lead to the discovery of novel therapeutic targets.
Synthesemethoden
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-chlorobenzylamine with 3,3,3-trifluoropropyl acrylate to form the intermediate, which is then converted to the final product through a series of reactions involving hydrogenation, amidation, and deprotection.
Wissenschaftliche Forschungsanwendungen
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in animal models of pain, inflammation, and anxiety. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClF3NO/c1-2-11(18)17-7-9(12(14,15)16)8-5-3-4-6-10(8)13/h2-6,9H,1,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPLMBGCWXGLBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(C1=CC=CC=C1Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-Chlorophenyl)-3,3,3-trifluoropropyl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R,4R)-2',5'-Dioxospiro[bicyclo[2.2.1]heptane-6,4'-imidazolidine]-2-carboxylic acid](/img/structure/B2364148.png)
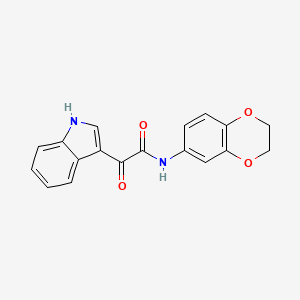
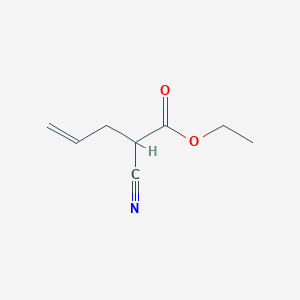

![4-(3-(4-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2364153.png)
![3-{3-[(difluoromethyl)sulfanyl]-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-4-yl}propanoic acid](/img/structure/B2364154.png)
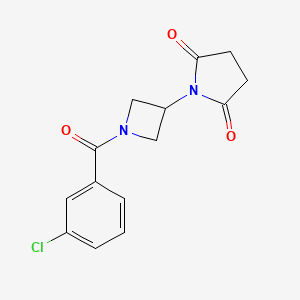
![N-[(4-Fluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-enamide](/img/structure/B2364157.png)
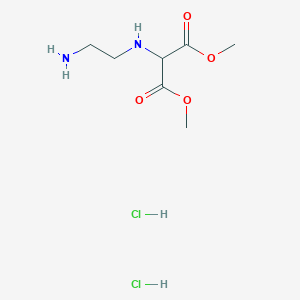
![4-[4-(2-Chloropyridine-3-carbonyl)piperazin-1-yl]-2,6-dimethylpyrimidine](/img/structure/B2364161.png)
![Methyl 3-aminopyrazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride](/img/structure/B2364165.png)


